2-Acetylbiphenylene
Overview
Description
2-Acetylbiphenylene is a chemical compound with the empirical formula C14H10O . It has a molecular weight of 194.23 .
Synthesis Analysis
This compound can be synthesized from biphenylene and acetyl chloride . A study also showed that this compound can be converted into various compounds, including 2-vinylbiphenylene, 2-chloroacetyl- and cis-dichlorovinyl-biphenylene, and various heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(=O)c1ccc2-c3ccccc3-c2c1
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound can be converted into various other compounds through chemical reactions .Physical and Chemical Properties Analysis
This compound has a melting point of 137-139 °C and a predicted boiling point of 338.9±11.0 °C . The predicted density is 1.218±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Transformations
- 2-Acetylbiphenylene is utilized in the synthesis of unsymmetrically disubstituted tetraphenylenes through ruthenium-catalyzed C–H functionalization. This process enables various reactions including alkenylation–cyclization, alkenylation, alkylation, and amidation, facilitating the production of diverse tetraphenylene derivatives for research applications (Pan et al., 2016).
- Another study outlines the synthesis of different compounds derived from this compound. These include the production of 2-vinylbiphenylene, 2-chloroacetyl-biphenylene, and various furfurylidene derivatives, expanding the range of compounds available for further chemical research (Gardner et al., 1970).
Applications in Materials Science
- In the field of materials science, this compound derivatives play a role in enhancing the dielectric properties of polyethylene (PE) insulation materials. Acetophenone derivatives from this compound, when integrated into polystyrene-b-poly(ethylene-co-butylene)-b-polystyrene (SEBS), inhibit migration and improve the direct current breakdown strength and space charge accumulation characteristics in PE (Dong et al., 2019).
Biotechnological Production
- In biotechnology, derivatives of this compound, like 2-phenylethanol and 2-phenylethyl acetate, are valuable for their rose-like odor. They are used in perfumes, pharmaceuticals, and personal care products. Advances in biotechnological production of these compounds involve bioconversion of L-phenylalanine through the Ehrlich pathway, indicating a sustainable approach to producing these valuable flavoring agents (Martínez-Avila et al., 2018).
Electronic and Optical Properties
- The electronic and optical properties of polycyclic aromatic hydrocarbons (PAHs), which include this compound derivatives, are explored for their potential applications in organic field-effect transistors and organic photovoltaics. These compounds show promise due to their synthetic flexibility and high device performance, while also exhibiting stability against oxidation and photodegradation (Zhang et al., 2015).
Future Directions
While specific future directions for 2-Acetylbiphenylene research are not mentioned in the search results, the field of chemistry is increasingly integrating artificial intelligence, which could potentially impact future research directions .
Relevant Papers Relevant papers include studies on the synthesis of compounds derived from this compound and the development of a new strategy for synthesizing unsymmetrically disubstituted tetraphenylenes from this compound .
Properties
IUPAC Name |
1-biphenylen-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-9(15)10-6-7-13-11-4-2-3-5-12(11)14(13)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOITOZRTPXJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402196 | |
Record name | 2-Acetylbiphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779-26-0 | |
Record name | 2-Acetylbiphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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